molecular formula C12H8ClNO B15200126 5-Phenylnicotinoyl chloride

5-Phenylnicotinoyl chloride

Cat. No.: B15200126
M. Wt: 217.65 g/mol
InChI Key: JEZYMWUNEYUNFM-UHFFFAOYSA-N
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Description

5-Phenylnicotinoyl chloride is an organic compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a phenyl group attached to the nicotinoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnicotinoyl chloride typically involves the chlorination of 5-phenylnicotinic acid. One common method is to react 5-phenylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{5-Phenylnicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger quantities of thionyl chloride and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve product isolation.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylnicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-phenylnicotinic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) as catalysts.

Major Products:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Ketones: Formed from Friedel-Crafts acylation with aromatic compounds.

Scientific Research Applications

5-Phenylnicotinoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenylnicotinoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

    Nicotinoyl Chloride: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    Benzoyl Chloride: Contains a benzoyl group instead of a nicotinoyl group, leading to different reactivity and applications.

    Phenylacetyl Chloride: Similar in structure but with an acetyl group, resulting in different chemical behavior.

Uniqueness: 5-Phenylnicotinoyl chloride is unique due to the presence of both the phenyl and nicotinoyl groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and research.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

5-phenylpyridine-3-carbonyl chloride

InChI

InChI=1S/C12H8ClNO/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H

InChI Key

JEZYMWUNEYUNFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)Cl

Origin of Product

United States

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